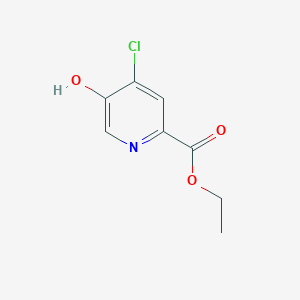![molecular formula C12H24N2O2 B13917307 tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)
tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a piperidine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the piperidine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine functionalities during multi-step synthesis .
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various drugs and bioactive compounds .
Medicine: In medicinal chemistry, this compound is used in the development of new therapeutic agents. It is involved in the synthesis of compounds with potential antiviral, antibacterial, and anticancer activities .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
N-Boc-ethylenediamine: Used as a protecting group for diamines.
tert-Butyl N-(2-hydroxyethyl)carbamate: Used in the synthesis of bioactive molecules .
Uniqueness: tert-Butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate is unique due to its specific structure, which combines the protective properties of the tert-butyl carbamate group with the biological activity of the piperidine ring. This combination makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3R)-piperidin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
XQIKKZRRQGXGHF-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H]1CCCNC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


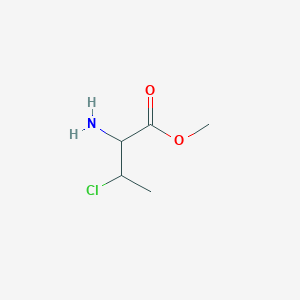
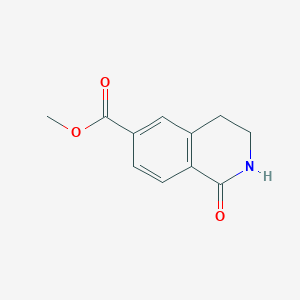

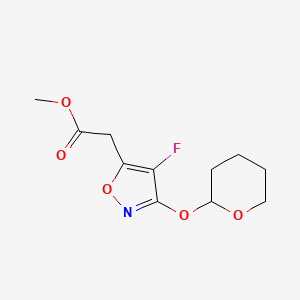
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
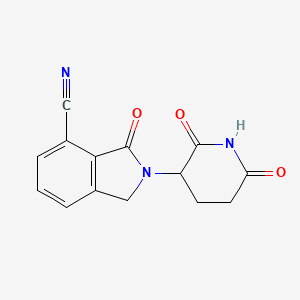
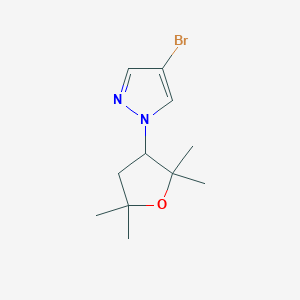
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)
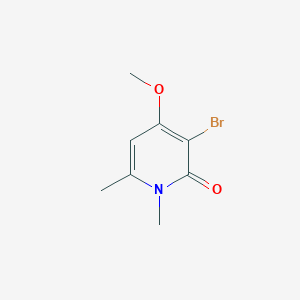

![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)

